2-Amino-4-(methylamino)-1,3,5-triazine

Description

Molecular formula, CAS registry number, and synonyms

2-Amino-4-(methylamino)-1,3,5-triazine possesses the molecular formula C4H7N5 with a molecular weight of 125.13 grams per mole. The compound is uniquely identified by the Chemical Abstracts Service registry number 58228-69-6. This systematic designation ensures precise identification within chemical databases and regulatory frameworks worldwide.

The compound exhibits considerable nomenclatural diversity across various chemical databases and literature sources. Primary synonyms include N2-methyl-1,3,5-triazine-2,4-diamine, 2-N-methyl-1,3,5-triazine-2,4-diamine, and N-Methyl-1,3,5-triazine-2,4-diamine. Additional systematic names encompass 1,3,5-Triazine-2,4-diamine, N2-methyl- and various permutations emphasizing different structural aspects of the molecule.

| Chemical Property | Value | Source |

|---|---|---|

| Molecular Formula | C4H7N5 | |

| Molecular Weight | 125.13 g/mol | |

| CAS Registry Number | 58228-69-6 | |

| Purity (Commercial) | 95% |

The compound demonstrates high nitrogen content, comprising approximately 56% by mass, which contributes significantly to its chemical reactivity and potential biological activity. This nitrogen-rich composition places it within the category of energetic materials and pharmaceutical intermediates, reflecting its versatility in synthetic applications.

Positional isomerism and triazine scaffold characterization

The triazine family encompasses three distinct isomeric forms based on nitrogen atom positioning within the six-membered heterocyclic ring system. These isomers include 1,2,3-triazine (vicinal triazine), 1,2,4-triazine (asymmetrical triazine or isotriazine), and 1,3,5-triazine (symmetrical triazine or s-triazine). The compound under investigation belongs specifically to the 1,3,5-triazine subfamily, characterized by symmetric nitrogen distribution throughout the ring structure.

1,3,5-Triazine, also designated as s-triazine due to its symmetrical configuration, represents the most synthetically accessible and chemically stable triazine isomer. The parent compound possesses the formula (HCN)3 and serves as a fundamental building block for numerous derivatives. This symmetric arrangement facilitates predictable substitution patterns and enables systematic modification of chemical properties through strategic functional group introduction.

The triazine scaffold exhibits planar geometry with a six-membered benzene-like ring structure, wherein three carbon atoms are replaced by nitrogen atoms. This structural modification significantly alters the electronic properties compared to benzene, resulting in electron-deficient characteristics that favor nucleophilic substitution reactions over electrophilic processes. The weakly basic nature of triazines stems from the electron-withdrawing influence of multiple nitrogen atoms within the aromatic system.

| Triazine Isomer | Alternative Names | Nitrogen Positions | Symmetry |

|---|---|---|---|

| 1,2,3-triazine | Vicinal triazine | Adjacent positions | Asymmetric |

| 1,2,4-triazine | Asymmetrical triazine, Isotriazine | Mixed positioning | Asymmetric |

| 1,3,5-triazine | Symmetrical triazine, s-triazine | Alternating positions | Symmetric |

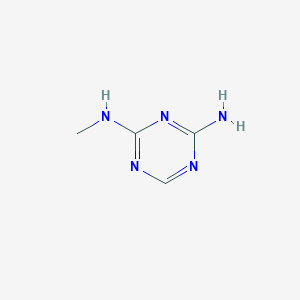

This compound exemplifies disubstituted triazine derivatives, featuring amino group substitution at positions 2 and 4 of the 1,3,5-triazine core. This substitution pattern creates a bifunctional molecule with distinct reactivity profiles at each amino-substituted position. The methylamino group at position 4 introduces steric considerations that influence both chemical reactivity and intermolecular interactions compared to the primary amino group at position 2.

Functional group distribution and electronic structure

The molecular architecture of this compound incorporates two distinct amino-containing functional groups positioned strategically on the triazine ring system. The primary amino group (-NH2) at position 2 provides a nucleophilic center with relatively unrestricted accessibility, while the secondary methylamino group (-NHCH3) at position 4 introduces both steric hindrance and altered electronic properties due to the methyl substituent.

Theoretical investigations utilizing density functional theory calculations have provided insights into the electronic structure and acid-base properties of substituted triazines. Computational studies on related triazine derivatives demonstrate that amino-substituted triazines exhibit characteristic protonation sites with calculated pKa values ranging from approximately 5.35 to 8.36, depending on the specific substitution pattern and computational methodology employed. The presence of multiple nitrogen atoms within both the ring system and substituent groups creates multiple potential protonation sites, influencing the compound's behavior in aqueous environments.

Electronic structure calculations reveal that triazine-based compounds possess distinct frontier molecular orbital characteristics that govern their chemical reactivity. The electron-deficient nature of the triazine core, combined with electron-donating amino substituents, creates a unique electronic environment that facilitates various chemical transformations. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels determine the compound's ability to participate in electron transfer processes and photochemical reactions.

The compound's electronic structure influences its potential applications in materials science, particularly in the development of covalent organic frameworks and photocatalytic systems. Research demonstrates that triazine-based materials can be engineered to exhibit specific electronic properties through careful selection of substituents and structural modifications. The electron-deficient character of triazine frameworks facilitates charge generation and separation processes, making them attractive candidates for photocatalytic applications and electronic devices.

Molecular modeling studies indicate that the planar geometry of the triazine ring promotes π-π stacking interactions between molecules, contributing to solid-state packing arrangements and intermolecular stability. The amino substituents can participate in hydrogen bonding networks, further stabilizing crystal structures and influencing solubility characteristics. These structural features collectively determine the compound's physical properties and behavior in various chemical environments, making this compound a versatile building block for advanced materials and pharmaceutical applications.

Properties

IUPAC Name |

2-N-methyl-1,3,5-triazine-2,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5/c1-6-4-8-2-7-3(5)9-4/h2H,1H3,(H3,5,6,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQNZPZXZLWGWMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=NC(=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20698504 |

Source

|

| Record name | N~2~-Methyl-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20698504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58228-69-6 |

Source

|

| Record name | N2-Methyl-1,3,5-triazine-2,4-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58228-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N~2~-Methyl-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20698504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(methylamino)-1,3,5-triazine typically involves the reaction of cyanuric chloride with methylamine and ammonia. The process can be summarized as follows:

Step 1: Cyanuric chloride is reacted with an excess of methylamine in an organic solvent such as ethanol or methanol at a temperature range of 0-5°C.

Step 2: The intermediate product is then treated with ammonia gas at elevated temperatures (50-70°C) to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-(methylamino)-1,3,5-triazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed:

Oxidation: Formation of triazine oxides.

Reduction: Formation of reduced triazine derivatives.

Substitution: Formation of substituted triazine compounds with various functional groups.

Scientific Research Applications

2-Amino-4-(methylamino)-1,3,5-triazine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-Amino-4-(methylamino)-1,3,5-triazine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Electronic and Reactivity Profiles

- Electron-Donating Groups: Methylamino (-NHCH₃) and amino (-NH₂) groups in the target compound increase nucleophilicity at the triazine core, favoring reactions with electrophiles .

- Electron-Withdrawing Groups : Derivatives like 4-methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine exhibit reduced basicity due to the -CF₃ group, altering reaction pathways .

- Leaving Groups : Chloro-substituted triazines (e.g., 4-chloro-1,3,5-triazin-2-amine) are highly reactive in nucleophilic aromatic substitutions, serving as intermediates in agrochemical synthesis .

Key Research Findings

Antitumor Mechanisms: Triazine derivatives with pyrazolino substituents inhibit topoisomerase II, disrupting DNA replication in cancer cells .

Structure-Activity Relationships (SAR): Position 6 Substitution: Bulky aryl groups (e.g., 4-fluorophenyl) enhance antitumor potency by improving target binding . Amino vs. Alkoxy Groups: Amino derivatives generally show higher bioactivity than alkoxy-substituted analogues due to stronger hydrogen bonding .

Herbicidal Selectivity: Ethylamino and isopropylamino groups in Ametryn optimize herbicidal activity while minimizing mammalian toxicity .

Biological Activity

2-Amino-4-(methylamino)-1,3,5-triazine is a derivative of the triazine family, which has garnered attention due to its potential biological activities. This compound's structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

The chemical structure of this compound can be represented as follows:

This compound features a triazine ring with amino and methylamino substituents that contribute to its reactivity and biological interactions.

Anticancer Properties

Research has indicated that derivatives of 1,3,5-triazine, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity in Colon Cancer : A study demonstrated that triazine derivatives induce time- and dose-dependent cytotoxicity in DLD-1 and HT-29 human colon cancer cell lines. The most effective derivative was identified as having an Ala-Ala-OMe substituent, suggesting that structural modifications can enhance anticancer activity .

- Mechanism of Action : The cytotoxic effects are believed to be mediated through the induction of apoptosis and the attenuation of intracellular signaling pathways. Specifically, compounds targeting phosphatidylinositol 3-kinases (PI3K) have shown promise in reducing tumor growth .

Enzyme Inhibition

This compound has also been studied for its potential as an enzyme inhibitor. Triazine derivatives can modulate various enzymes involved in cancer progression and other diseases. For instance:

- Histone Deacetylase Inhibition : Some studies have reported that triazine derivatives inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its substituents. The following table summarizes key findings from various studies regarding the impact of different substituents on biological activity:

Case Studies

Several case studies have highlighted the effectiveness of triazine derivatives in clinical settings:

- Colon Cancer Treatment : A derivative with specific oligopeptide substituents showed significant anti-proliferative activity against colon cancer cell lines. The study concluded that such modifications could lead to novel chemotherapeutic agents .

- Breast Cancer Resistance : Research indicated that triazines with multiple alkylating groups exhibited enhanced activity against estrogen-dependent breast cancer cells (MCF-7), which are typically resistant to conventional chemotherapy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-4-(methylamino)-1,3,5-triazine, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. Key steps include controlling temperature (e.g., 45–60°C), using solvents like dimethylformamide (DMF), and optimizing stoichiometric ratios of reagents such as methylamine and cyanuric chloride derivatives. Green chemistry approaches, such as solvent-free reactions or catalytic methods, can reduce byproducts . Reaction progress should be monitored via TLC or HPLC, with purification through recrystallization or column chromatography.

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer :

- Analytical Techniques : Use HPLC with a C18 column and UV detection (λ = 254 nm) for purity assessment. Calibration curves with standards (e.g., 4-Amino-6-chloro-1,3,5-triazin-2-ol) improve accuracy .

- Structural Confirmation : Employ - and -NMR to verify amine and methylamino group positions. Compare spectral data with PubChem records (e.g., InChI Key: FKAMNCAQZDHPAB-UHFFFAOYSA-N) . Mass spectrometry (ESI-MS) confirms molecular weight (125.13 g/mol) .

Q. What are the key physicochemical properties influencing laboratory handling of this compound?

- Methodological Answer : The compound’s stability is pH-dependent; store at 0–6°C in inert atmospheres to prevent hydrolysis. Solubility profiles (e.g., in DMSO or methanol) guide solvent selection for reactions. Hygroscopicity requires desiccated storage .

Advanced Research Questions

Q. How do substituent variations on the triazine core affect biological activity in derivatives?

- Methodological Answer : Systematic SAR studies involve synthesizing analogs with substituents like aryl groups (e.g., 4-fluorophenyl) or heterocycles. For example:

| Substituent Position | Biological Activity (IC50, μM) | Key Interaction |

|---|---|---|

| 4-Fluorophenyl | 0.45 (Antileukemic) | Hydrogen bonding with kinase targets |

| 4-Methoxyphenyl | 1.2 (Antimicrobial) | Hydrophobic pocket binding |

- Activity trends are validated via in vitro assays (e.g., MTT for cytotoxicity) and docking simulations .

Q. What experimental strategies resolve contradictions in reported mechanistic data for triazine derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., conflicting IC50 values) may arise from assay conditions (e.g., cell line variability) or impurities. Solutions include:

- Standardized Protocols : Replicate studies under identical conditions (pH, temperature, cell density) .

- Orthogonal Validation : Cross-validate results using SPR (surface plasmon resonance) for binding affinity and Western blotting for target modulation .

Q. How can researchers elucidate the interaction mechanisms between this compound and biological targets?

- Methodological Answer :

- Biophysical Methods : Use ITC (isothermal titration calorimetry) to quantify binding thermodynamics.

- Structural Biology : Co-crystallize the compound with target proteins (e.g., kinases) for X-ray diffraction analysis. The methylamino group’s role in hydrogen bonding and π-π stacking is critical .

Q. What advanced computational tools predict the reactivity of this compound in novel reactions?

- Methodological Answer : DFT (Density Functional Theory) calculations (e.g., B3LYP/6-31G*) model reaction pathways, such as electrophilic substitutions. Software like Gaussian or ORCA predicts transition states and activation energies, guiding experimental design .

Data Analysis and Validation

Q. How should researchers design experiments to account for batch-to-batch variability in synthesis?

- Methodological Answer : Implement DoE (Design of Experiments) to test variables (e.g., reagent ratios, temperature). Use ANOVA to identify significant factors. For quality control, track retention times in HPLC and assign thresholds for impurity peaks (±2% variance) .

Q. What statistical methods are appropriate for analyzing dose-response data in bioactivity studies?

- Methodological Answer : Fit data to sigmoidal curves using nonlinear regression (e.g., GraphPad Prism). Report IC50 values with 95% confidence intervals. For multi-target effects, apply PCA (Principal Component Analysis) to distinguish primary vs. off-target activities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.